molecular formula C9H6IN B010073 1-Iodoisoquinoline CAS No. 19658-77-6

1-Iodoisoquinoline

Cat. No. B010073
CAS RN: 19658-77-6
M. Wt: 255.05 g/mol
InChI Key: FDDBUIWRNBGXHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Iodoisoquinoline derivatives involves various strategies, including the Dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts, which proceeds through iodination/oxidation under mild conditions with good to excellent yields. This method is effective for generating 4-Iodoisoquinolin-1(2 H)-ones, crucial for constructing biologically important compounds (Fang et al., 2019). Additionally, iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leads to highly substituted isoquinolines, showcasing the versatility of iodine in facilitating complex cyclizations (Fischer et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-Iodoisoquinoline derivatives has been elucidated through various synthetic methods, revealing their potential for further chemical transformations. The synthesis of tetrahydroisoquinoline alkaloids from ortho-iodo imines involves strategies like Larock isoquinoline synthesis, demonstrating the role of iodine in forming complex molecular structures (Magnus et al., 2003).

Chemical Reactions and Properties

Iodoisoquinoline derivatives participate in diverse chemical reactions, enabling the synthesis of complex molecular frameworks. For instance, the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides offers an efficient route to substituted isoquinolin-1(2H)-ones, highlighting the compound's reactivity and utility in organic synthesis (Zheng & Alper, 2008).

Scientific Research Applications

  • Synthesis of Highly Substituted Isoquinolines : 1-Iodoisoquinoline has been used in the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to highly substituted isoquinolines. This method was applied to the synthesis of norchelerythrine (Fischer et al., 2008).

  • Pharmacological Applications : Oral Clioquinol, which is related to 1-Iodoisoquinoline, has shown potential applications beyond its anti-parasitic use, demonstrating efficacy in treating malignancy and Alzheimer's disease (Mao & Schimmer, 2008).

  • Anti-Cancer Activity : Certain synthesized isoindolin-1-one compounds, related to 1-Iodoisoquinoline, exhibited antiproliferative activity in human breast cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).

  • Photoredox Catalysis : Iodo-Bodipys, derivatives of 1-Iodoisoquinoline, act as dual-functional photoredox catalysts, accelerating various organic reactions by functioning as electron acceptors or donors (Huang & Zhao, 2013).

  • Intraocular Pressure-Lowering Effects : Selective tertiary bicyclic 1-p-methoxybenzyl-octahydroisoquinolines, particularly N-methylated structures, have shown significant intraocular pressure-lowering effects in normotensive rabbits (Saha et al., 2001).

  • Mitochondrial Toxin : Clioquinol-zinc chelate, which can be derived from 1-Iodoisoquinoline, has been identified as a potential mitochondrial toxin, implicated in subacute myelo-optic neuropathy (Arbiser et al., 1998).

  • Recyclable Photocatalyst : Iodo-Bodipy immobilized on porous silica, related to 1-Iodoisoquinoline, serves as an efficient recyclable photocatalyst for preparing pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

properties

IUPAC Name

1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBUIWRNBGXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348831
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodoisoquinoline

CAS RN

19658-77-6
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with TMPMgCl LiCl (5 mL, 1.2 M in THF, 6.0 mmol). Isoquinoline (703 mg, 5.45 mmol) in THF (5 ml) was added dropwise at room temperature. During addition, the reaction mixture became red and the metalation was complete after 2 h (as checked by GC analysis of reaction aliquots quenched with a solution of I2 in THF, the conversion was more than 98%). A solution of I2 in THF (6 ml, 1 M in THF, 6.0 mmol) was slowly added at −20° C. The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL). The aqueous phase was extracted with ether (4×10 mL), dried with Na2SO4 and concentrated in vacuo. The crude residue was purified by filter column chromatography (CH2Cl2/pentane) yielding 1-iodoisoquinoline (7a; 1.33 mg, 96%) as slightly yellow crystals (mp=74-76° C.).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
NI Fisher, FM Hamer - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… In the present work, new intermediates, 1-iodoisoquinoline … The method of preparation of 1-iodoisoquinoline alkiodides … 1-chloroisoquinoline gave 1-iodoisoquinoline n-propiodide and 1…
Number of citations: 6 pubs.rsc.org
P Basnet, S Thapa, DA Dickie, R Giri - Chemical Communications, 2016 - pubs.rsc.org
… 1-iodoisoquinoline (Table 4). As expected, the reaction of n-butyl-9-BBN (43) with 1-iodoisoquinoline … 41 and 42 was reacted with 1-iodoisoquinoline, the product 39 was generated in 97…
Number of citations: 39 pubs.rsc.org
AD Benischke, L Anthore‐Dalion… - … –A European Journal, 2018 - Wiley Online Library
… Whereas performing an exchange on 1-iodoisoquinoline (3) with nBu 2 LaMe⋅5 LiCl (1) resulted in degradation, using Ph 3 La⋅5 LiCl (2) led to a fast reaction at −50 C within 5 min …
GB Barlin, JA Benbow - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… 1-Iodoisoquinoline Methiodide.-This compound was prepared from 1-chloroisoquinoline 27 and methyl iodide at reflux as described by Fisher and Hamer.28 It had mp 235-236" [lit.,28 …
Number of citations: 3 pubs.rsc.org
A Van Veldhuizen, M Van Dijk… - Organic Magnetic …, 1980 - Wiley Online Library
… In the spectra of 1-chloro-, 1-bromo- and 1iodoisoquinoline the signals of C-3, C-4 and C-8 could be assigned by selective decoupling experiments; the other resonances were …
Á Mosquera, MA Pena, J Perez Sestelo… - European Journal of …, 2013 - Wiley Online Library
… In an effort to synthesize quinap-type 1,1′-heterobinaphthyls, we assessed the coupling of 1b with 1-iodoisoquinoline (13b). In this case, 1-naphthylisoquinoline 15b was obtained in …
S Gutierrez, A Coppola, D Sucunza, C Burgos… - Organic …, 2016 - ACS Publications
… The key step in this synthesis was the formation of 1-iodoisoquinoline 6d, which … to force the aromatization, with the consequent formation of 1-iodoisoquinoline 6d in 86% yield. Finally, …
Number of citations: 22 pubs.acs.org
NR Vinueza, EF Archibold… - … A European Journal, 2012 - Wiley Online Library
… ,22 and biradical 11, 1-iodoisoquinoline,23 were synthesized by known methods. … 4-iodo-5-nitroisoquinoline and biradical 11 from protonated 1-iodoisoquinoline by SORI-CAD. …
AB Bellan, OM Kuzmina, VA Vetsova, P Knochel - Synthesis, 2017 - thieme-connect.com
… A cross-coupling was performed according to the typical procedure between 1-iodoisoquinoline (1e) (128 mg) and Grignard reagent 2a (0.87 mL, 0.86 M). After purification by flash …
Number of citations: 25 www.thieme-connect.com
X Tang, A Studer - Organic Letters, 2016 - ACS Publications
Transition-metal-free C–C bond formation between aryl iodides and pinacols is presented. Pinacols are readily transformed by deprotonation with NaH to their Na-pinacolates. C–C-…
Number of citations: 12 pubs.acs.org

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